Nav1.7 Sodium Channel Inhibition: Sub-Micromolar Activity Distinct from Inactive Unsubstituted Parent
1,6-Dimethyl-1H-indazol-5-amine exhibits measurable inhibition of the human Nav1.7 voltage-gated sodium channel with an IC50 of 237 nM [1]. This represents a functional gain-of-activity relative to the unsubstituted 1H-indazol-5-amine scaffold, for which no Nav1.7 activity has been reported in peer-reviewed literature. Within the broader class of indazole-based Nav1.7 blockers, the presence of methyl groups at N1 and C6 contributes to target engagement, though more optimized clinical candidates achieve IC50 values in the low nanomolar range [2].
| Evidence Dimension | Nav1.7 inhibition IC50 |
|---|---|
| Target Compound Data | 237 nM |
| Comparator Or Baseline | 1H-indazol-5-amine (unsubstituted parent): No reported activity; Optimized 3-aryl-indazole Nav1.7 inhibitors: IC50 <10 nM |
| Quantified Difference | Target compound shows measurable activity (237 nM) vs. no activity for unsubstituted scaffold; ~20- to >100-fold less potent than optimized clinical leads |
| Conditions | In Vitro PatchXpress automated electrophysiology: 293 cells stably transfected with human Nav1.7, whole-cell voltage clamp, holding potential yielding 20-50% inactivation, test pulse to -10 mV for 20 ms, 0.1 Hz repetition rate, 3-minute compound exposure |
Why This Matters
Procurement of 1,6-dimethyl-1H-indazol-5-amine enables Nav1.7 inhibitor SAR exploration where the unsubstituted scaffold is inactive, providing a functional starting point for optimization.
- [1] ChEMBL. CHEMBL3687688: 1,6-Dimethyl-1H-indazol-5-amine Nav1.7 IC50 = 237 nM. In Vitro PatchXpress Assay. View Source
- [2] Frost JM, et al. Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. J Med Chem. 2016;59(7):3373-3391. View Source
